molecular formula C12H17Cl2NO B2406005 4-(4-Chloro-3-methoxyphenyl)piperidine CAS No. 1020276-38-3

4-(4-Chloro-3-methoxyphenyl)piperidine

Cat. No.: B2406005
CAS No.: 1020276-38-3
M. Wt: 262.17
InChI Key: PYGNKJAWXRWDSC-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Contemporary Medicinal Chemistry Research

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in drug design and discovery. ebi.ac.ukclinmedkaz.org Its significance is underscored by its presence in numerous FDA-approved drugs across a wide range of therapeutic areas, including antipsychotics, analgesics, antihistamines, and antivirals. researchgate.netijnrd.org The widespread application of the piperidine scaffold can be attributed to several key factors that make it a "privileged structure" in medicinal chemistry.

The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets. nih.govrasayanjournal.co.in This structural feature is critical for enhancing the binding affinity and selectivity of drug candidates. chemicalbook.comnih.govbiointerfaceresearch.com Furthermore, the nitrogen atom within the piperidine ring can act as a basic center, which is often crucial for modulating the physicochemical properties of a molecule, such as solubility and lipophilicity. These properties, in turn, significantly influence a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). dtic.mil

The versatility of the piperidine scaffold also extends to its synthetic accessibility. A multitude of synthetic methodologies have been developed for the construction and functionalization of the piperidine ring, allowing chemists to readily generate diverse libraries of compounds for biological screening. ebi.ac.ukpjps.pkuniba.it This synthetic tractability facilitates the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug development. chemimpex.com

Key Advantages of Piperidine Scaffolds in Drug Design:

FeatureSignificance in Medicinal Chemistry
Structural Ubiquity Found in a wide array of natural products and synthetic pharmaceuticals. ebi.ac.ukacs.org
Conformational Flexibility Allows for precise spatial arrangement of substituents for optimal target binding. nih.gov
Physicochemical Modulation The basic nitrogen atom helps in tuning properties like solubility and lipophilicity.
Pharmacokinetic Improvement Can enhance ADME properties of drug candidates. chemicalbook.combiointerfaceresearch.com
Synthetic Accessibility Well-established synthetic routes enable the creation of diverse compound libraries. pjps.pkuniba.it

Overview of Halogenated and Methoxylated Phenylpiperidines in Drug Discovery and Development

The attachment of a substituted phenyl ring to the piperidine scaffold gives rise to the phenylpiperidine class of compounds, which have a rich history in drug discovery. pjps.pk The nature and position of substituents on the phenyl ring can dramatically alter the pharmacological activity of these molecules. Halogen atoms and methoxy (B1213986) groups are particularly common and impactful substituents in this context.

Halogenated Phenylpiperidines: The introduction of a halogen, such as chlorine, onto the phenyl ring can influence a molecule's properties in several ways. Halogens can alter the electronic nature of the aromatic ring, impact metabolic stability by blocking sites susceptible to oxidation, and enhance membrane permeability. nih.gov For example, the 4-chlorophenyl group is a common feature in many centrally acting agents. Derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine have been synthesized and evaluated for their analgesic and hypotensive activities. nih.gov Furthermore, the 4-chlorophenyl moiety is present in compounds designed as dual inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). clinmedkaz.org

Methoxylated Phenylpiperidines: The methoxy group, a common bioisostere for a hydroxyl group, can also significantly modulate pharmacological activity. It can act as a hydrogen bond acceptor and influence the conformation of the molecule, thereby affecting its interaction with target proteins. The presence of a methoxy group can also impact a compound's metabolic profile. Research on phenoxyalkylpiperidines has shown that methoxy-substituted analogs exhibit high affinity for the sigma-1 (σ1) receptor, a target implicated in various central nervous system disorders. acs.org For instance, 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine has demonstrated potent anti-amnesic effects associated with σ1 receptor agonism. acs.org

The combination of both halogen and methoxy substituents on the phenylpiperidine scaffold, as seen in 4-(4-Chloro-3-methoxyphenyl)piperidine, allows for a fine-tuning of the molecule's steric, electronic, and lipophilic properties. This dual substitution pattern is a strategic approach in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic parameters.

Research Trajectories for this compound and its Synthesized Derivatives

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, the research trajectories for this compound and its derivatives can be inferred from studies on closely related analogs. The structural motifs present in this molecule suggest several promising avenues of investigation, primarily centered on targets for neurological disorders and viral entry inhibition.

Sigma Receptor Modulation: The phenylpiperidine scaffold is a well-established pharmacophore for sigma receptors. Numerous studies on substituted piperidines have highlighted their potential as high-affinity ligands for both sigma-1 (σ1) and sigma-2 (σ2) receptors. Given that both chloro- and methoxy-phenyl substitutions have been shown to be favorable for sigma receptor binding, it is highly probable that this compound and its derivatives would be investigated as sigma receptor modulators. acs.org These investigations would likely explore their potential therapeutic applications in neurodegenerative diseases, psychiatric disorders, and neuropathic pain.

Chemokine Receptor Antagonism: Phenylpiperidine derivatives have emerged as potent antagonists of chemokine receptors, particularly CCR5. The CCR5 receptor is a critical co-receptor for the entry of the human immunodeficiency virus (HIV) into host cells. The development of small-molecule CCR5 antagonists, such as Maraviroc, has been a significant advancement in HIV therapy. The structural features of this compound are consistent with those of other known piperidine-based CCR5 antagonists. Therefore, a key research trajectory would involve the synthesis of derivatives of this compound and their evaluation as potential HIV entry inhibitors.

Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of this compound itself would likely proceed through established synthetic routes for 4-arylpiperidines. researchgate.netpjps.pk Subsequent research would focus on creating a library of derivatives by modifying the piperidine nitrogen. These modifications could include the introduction of various alkyl, aryl, and acyl groups to explore the structure-activity relationships for the target of interest. For example, in the context of CCR5 antagonism, the N-substituent on the piperidine ring is crucial for potent antiviral activity. ebi.ac.ukbiointerfaceresearch.com

Potential Therapeutic Targets for this compound Derivatives:

Biological TargetTherapeutic AreaRationale Based on Analogues
Sigma-1 Receptor Neurodegenerative diseases, Pain, Psychiatric disordersPhenylpiperidine scaffold is a known σ1 ligand; substitutions are often well-tolerated. acs.org
CCR5 Receptor HIV/AIDSPiperidine-based structures are effective CCR5 antagonists for HIV entry inhibition. biointerfaceresearch.com
Other GPCRs VariousThe phenylpiperidine scaffold is a versatile platform for targeting G-protein coupled receptors.
Ion Channels Neurological disorders, PainCertain piperidine derivatives are known to modulate ion channel activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chloro-3-methoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-15-12-8-10(2-3-11(12)13)9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGYJVGLNINAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2CCNCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 4 Chloro 3 Methoxyphenyl Piperidine and Analogues

Strategies for Constructing the Piperidine (B6355638) Core with Phenyl Substitutions

The formation of the 4-arylpiperidine scaffold is a foundational step in the synthesis of the target compound. Various classical and modern organic reactions are employed to build this heterocyclic system with the desired phenyl substitution pattern.

Mannich Condensation Approaches for Piperidin-4-one Synthesis

The Mannich reaction is a powerful and widely utilized multicomponent condensation for synthesizing β-amino carbonyl compounds, including the piperidin-4-one core. organic-chemistry.orgwikipedia.org This reaction typically involves the condensation of an enolizable ketone, a non-enolizable aldehyde (like formaldehyde), and a primary or secondary amine. wikipedia.orgoarjbp.com A well-established method for creating 2,6-diaryl-4-piperidones involves the reaction between an aromatic aldehyde, a ketone such as ethyl methyl ketone, and ammonium (B1175870) acetate (B1210297). chemrevlett.com This approach, building on earlier work involving acetone (B3395972) dicarboxylic acid esters, provides a versatile entry into substituted piperidin-4-ones which are precursors to 4-arylpiperidines. chemrevlett.com

The general mechanism begins with the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile. wikipedia.org This is followed by an attack from the enol form of the ketone, leading to the formation of the Mannich base. wikipedia.org The reaction can be catalyzed by various acids or bases and has been adapted for the synthesis of a wide array of substituted piperidones. oarjbp.comias.ac.in

Table 1: Examples of Mannich Condensation for Piperidin-4-one Synthesis
Ketone/Enolizable ComponentAldehydeAmine SourceCatalyst/SolventProduct TypeReference
Substituted AcetophenonesFormaldehydeSecondary AminesMethanolPhenolic Mannich Bases oarjbp.com
Ethyl Methyl KetoneSubstituted Aromatic AldehydesAmmonium AcetateEthanolSubstituted 4-Piperidones chemrevlett.com
Acetone Dicarboxylic Acid EsterAromatic AldehydeAmmonia or Primary AmineNot Specified2,6-Diaryl-4-oxopiperidine-3,5-dicarboxylate chemrevlett.com
Aromatic KetoneBenzaldehydeAmine[HDEA][CIAc] (Ionic Liquid)β-Amino Ketones oarjbp.com

Intramolecular Cyclization Techniques in Piperidine Ring Formation

Intramolecular cyclization represents another key strategy for constructing the piperidine ring. These methods involve forming the six-membered ring from a linear precursor containing the necessary functional groups. A notable example is the aza-Prins-type cyclization, where epoxides and homoallylic amines can be used to generate 4-halopiperidine derivatives. rasayanjournal.co.in In this process, a Lewis acid like Niobium (V) chloride (NbCl5) mediates the opening of the epoxide ring, followed by nucleophilic attack by the amine and subsequent cyclization to form a piperidine carbonium ion. rasayanjournal.co.in The final substitution at the 4-position is determined by the available nucleophiles, with chloride being readily supplied by the Lewis acid catalyst. rasayanjournal.co.in

Another approach involves the intramolecular aldol (B89426) cyclization of N-substituted piperidin-4-ones, which can be used to synthesize more complex, fused heterocyclic systems. researchgate.net These reactions demonstrate the versatility of using pre-formed piperidine rings to build adjacent cyclic structures through intramolecular carbon-carbon bond formation. researchgate.net Furthermore, intramolecular Diels-Alder (IMDA) reactions of stabilized 2-amino-1,3-dienes with tethered dienophiles provide a powerful method for constructing complex polycyclic systems containing the piperidine motif. nih.gov

Catalytic Hydrogenation Methods for Substituted Piperidines

Catalytic hydrogenation is a direct and efficient method for synthesizing piperidines from their aromatic pyridine (B92270) precursors. nih.gov This dearomatization can be achieved through various catalytic systems, including both heterogeneous and homogeneous catalysts. nih.govdicp.ac.cn

A significant advancement in this area is the rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts. acs.orgresearchgate.net This method uses a hydrogen source like a formic acid/triethylamine (B128534) mixture, avoiding the need for high-pressure hydrogen gas. dicp.ac.cn A particularly innovative approach is the asymmetric reductive transamination of pyridinium salts, which allows for the synthesis of chiral piperidines by introducing a chiral primary amine during the reduction process. dicp.ac.cnresearchgate.net This technique is valuable for creating highly functionalized and enantiomerically enriched piperidine derivatives. dicp.ac.cn

Electrocatalytic hydrogenation has also emerged as a sustainable alternative. nih.gov Using a membrane electrode assembly, pyridines can be reduced to piperidines at ambient temperature and pressure with high current efficiency and yield. For instance, using a carbon-supported rhodium catalyst, pyridine can be quantitatively converted to piperidine. nih.gov

Table 2: Comparison of Catalytic Hydrogenation Methods for Piperidine Synthesis
MethodCatalystHydrogen SourceSubstrateKey FeaturesReference
Transfer HydrogenationRhodium Complex (e.g., [RhCp*Cl2]2)Formic Acid/TriethylamineN-Benzylpyridinium SaltsAvoids H2 gas; can be made asymmetric for chiral products. dicp.ac.cnacs.org
Thermal Heterogeneous HydrogenationVarious (e.g., Rh/C)H2 GasPyridineTraditional industrial method. nih.gov
Electrocatalytic HydrogenationCarbon-Supported Rhodium (Rh/C)Water (Proton Source)PyridineAmbient conditions; high energy efficiency; avoids H2 gas. nih.gov

Functionalization and Derivatization Strategies at Key Molecular Positions

Once the 4-arylpiperidine core is established, further modifications can be made at the piperidine nitrogen and the aromatic ring to produce 4-(4-chloro-3-methoxyphenyl)piperidine and its analogues.

N-Alkylation and N-Substitution Methods on the Piperidine Nitrogen

The secondary amine of the piperidine ring is a common site for functionalization, most frequently through N-alkylation or N-acylation. N-alkylation can be achieved by reacting the piperidine with an alkyl halide. researchgate.net The choice of base and solvent is critical for success. For instance, potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) can be effective. researchgate.net For less reactive piperidines, a stronger base such as sodium hydride (NaH) may be required. researchgate.net To prevent over-alkylation to the quaternary ammonium salt, the alkyl halide can be added slowly to ensure the piperidine remains in excess. researchgate.net

Reductive amination is another powerful technique for introducing N-substituents. sciencemadness.orgsciencemadness.org This involves reacting the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB). sciencemadness.orgsciencemadness.org This one-pot procedure is highly efficient for creating a diverse range of N-substituted piperidines. sciencemadness.org

Table 3: Common N-Alkylation and N-Substitution Methods
MethodReagentsSolventKey ConditionsReference
Direct AlkylationAlkyl Halide, K2CO3 or NaH (Base)DMF or Acetonitrile (B52724)Stirring at room temperature or gentle heating. researchgate.net
Reductive AminationAldehyde/Ketone, Sodium Triacetoxyborohydride (STAB)Dichloroethane (DCE) or Dichloromethane (DCM)Presence of a base like triethylamine if starting from a hydrochloride salt. sciencemadness.orgsciencemadness.org
AcylationAcyl Chloride or Anhydride, TriethylamineDichloromethane (DCM)Typically performed at 0°C to room temperature. chemrevlett.com

Aromatic Ring Modification Strategies Focusing on Chloro- and Methoxy- Substituted Phenyls

Modifying the substituted phenyl ring of this compound offers a route to various analogues. The existing chloro and methoxy (B1213986) groups direct the position of further electrophilic or nucleophilic aromatic substitutions. However, direct functionalization of such an electron-rich ring can be challenging and may require specific catalytic systems.

Nucleophilic aromatic substitution (SNAr) is a potential strategy, particularly for displacing the chloro substituent, though this typically requires strong activation from electron-withdrawing groups and forceful conditions. A more common approach involves synthesizing analogues from different starting materials with the desired substitution pattern already in place.

An alternative strategy is tele-substitution, an unusual reaction where a nucleophile displaces a leaving group from a position other than the one to which it is attached (ipso-substitution). chemrxiv.org While not directly reported for this specific phenylpiperidine, such reactions have been observed in electron-deficient heterocyclic systems. chemrxiv.org A plausible mechanism for such a transformation could involve the initial attack of a nucleophile at an alternate position on the ring, followed by elimination of the leaving group. chemrxiv.org The outcome of ipso- versus tele-substitution can be influenced by the nature of the nucleophile, solvent polarity, and the leaving group itself. chemrxiv.org These advanced concepts could potentially be applied to create novel analogues by modifying the aromatic ring in unconventional ways.

Table of Compounds

Introduction of Substituents on the Piperidine Ring

The functionalization of a pre-formed piperidine ring or the construction of the ring with substituents already in place are the two primary approaches for synthesizing complex derivatives. Advanced methods allow for the direct and site-selective introduction of substituents, including aryl groups, onto the piperidine core.

One powerful strategy is the direct C−H functionalization, which avoids the need for pre-functionalized starting materials. This can be achieved with high regioselectivity, targeting specific positions (C-2, C-3, or C-4) on the ring. The site of functionalization can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been developed to introduce arylacetate groups at various positions. The use of a tert-butyloxycarbonyl (Boc) protecting group with a specific rhodium catalyst can direct functionalization to the C-2 position, while other catalyst and protecting group combinations can achieve substitution at the C-4 position.

Another modern approach involves photoredox catalysis, which can facilitate the α-amino C–H arylation of densely substituted piperidines. This method uses a photocatalyst, such as an iridium complex, to generate a radical intermediate at the carbon adjacent to the nitrogen, which then couples with an aryl partner. This technique is particularly effective for introducing substituents at the C-2 and C-6 positions of the piperidine ring.

Alternatively, substituents can be incorporated during the construction of the ring itself. The aza-Prins cyclization is a notable example used to synthesize 4-halopiperidine derivatives. rasayanjournal.co.in This reaction typically involves the cyclization of a homoallylic amine with an aldehyde, mediated by a Lewis acid. The resulting piperidinium (B107235) ion is trapped by a nucleophile. When a chloride source like Niobium(V) chloride (NbCl5) is used as the Lewis acid, it also serves as the chloride source to install a chlorine atom at the C-4 position, yielding a 4-chloropiperidine (B1584346) derivative. rasayanjournal.co.in This method provides a direct route to the 4-chloro substitution pattern found in analogues of the title compound.

The table below summarizes key methodologies for introducing substituents onto the piperidine ring.

MethodologyPosition(s) FunctionalizedKey Reagents/CatalystsTypical Substituents Introduced
Rhodium-Catalyzed C-H Insertion C-2, C-3, C-4Rhodium catalysts (e.g., Rh₂(OAc)₄), Diazo compoundsArylacetate, various esters
Photoredox C-H Arylation C-2, C-6 (α-amino)Iridium or Ruthenium photocatalysts, Aryl halidesCyanoarenes, Heteroaryl groups
Aza-Prins Cyclization C-4Lewis acids (e.g., NbCl₅, InCl₃)Halogens (Cl, Br), Hydroxyl groups
Negishi Cross-Coupling C-2 (α-amino)Palladium catalysts, Organozinc reagentsAryl, Heteroaryl groups

Stereoselective Synthesis and Diastereomeric Control

Controlling the stereochemistry during the synthesis of polysubstituted piperidines is crucial, as different stereoisomers can have vastly different biological activities. Diastereomeric control refers to the selective formation of one diastereomer over others.

In the context of ring-forming reactions, the stereochemical outcome is often dictated by the reaction mechanism. The aza-Prins cyclization, for instance, proceeds through a chair-like transition state that leads to the highly diastereoselective formation of trans-substituted piperidines. rasayanjournal.co.in Specifically, the synthesis of 2,4-disubstituted piperidines via an NbCl₅-mediated cyclization yields the trans isomer with high selectivity. rasayanjournal.co.in This is because the substituents preferentially occupy equatorial positions in the transition state to minimize steric hindrance.

For functionalization of an existing ring, the stereochemical outcome can be governed by either thermodynamic or kinetic control. Photoredox-catalyzed C-H arylation, for example, can be followed by a light-mediated epimerization process. researchgate.net This allows an initial mixture of diastereomers to equilibrate to the thermodynamically most stable isomer, often resulting in a high diastereomeric ratio for the final product. researchgate.net This thermodynamic control is particularly useful for establishing the desired stereochemistry in complex, polysubstituted systems.

Catalytic hydrogenation of substituted pyridine precursors is another common method where diastereoselectivity is paramount. The reduction of a disubstituted pyridine typically leads to the corresponding cis-piperidine, as the hydrogen atoms are delivered from the same face of the ring, often guided by the catalyst coordinating to the ring on its less hindered side. Subsequent chemical manipulation, such as base-mediated epimerization at a stereocenter adjacent to a carbonyl group, can then be used to invert the stereochemistry to the more stable trans isomer if desired.

The table below outlines different stereoselective approaches and their typical outcomes.

Synthetic ApproachStereochemical ControlTypical Diastereomeric OutcomeMechanistic Feature
Aza-Prins Cyclization Transition State Controltrans-isomersChair-like transition state with equatorial substituents
Catalytic Hydrogenation Catalyst-Directed Deliverycis-isomersSyn-addition of hydrogen to one face of the pyridine ring
Photoredox C-H Arylation with Epimerization Thermodynamic ControlMost stable diastereomerReversible formation of a radical intermediate allows equilibration
Direct C-H Insertion Catalyst/Substrate ControlVaries (e.g., >30:1 d.r.)Steric and electronic interactions in the catalyst-substrate complex

By leveraging these advanced synthetic methodologies, chemists can design and execute highly controlled syntheses of complex targets like this compound, achieving specific substitution patterns and stereochemical arrangements essential for the development of new therapeutic agents.

Comprehensive Structural Elucidation and Spectroscopic Characterization of 4 4 Chloro 3 Methoxyphenyl Piperidine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the proton and carbon framework of 4-(4-chloro-3-methoxyphenyl)piperidine. Analysis of chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra allows for a detailed mapping of the molecule's structure.

In the ¹H NMR spectrum of related 4-arylpiperidines, the protons of the piperidine (B6355638) ring typically appear in distinct regions. The protons at the 2- and 6-positions (adjacent to the nitrogen atom) are expected to resonate further downfield compared to the protons at the 3- and 5-positions due to the electron-withdrawing effect of the nitrogen. The proton at the 4-position, being a benzylic proton, will also show a characteristic chemical shift. The aromatic protons of the 4-chloro-3-methoxyphenyl group will exhibit a specific splitting pattern based on their substitution.

The ¹³C NMR spectrum provides complementary information, with each carbon atom in a unique chemical environment giving rise to a distinct signal. The chemical shifts of the piperidine carbons are characteristic, with the carbons adjacent to the nitrogen (C2 and C6) appearing at a lower field than the other piperidine carbons. The aromatic carbons will have chemical shifts influenced by the chloro and methoxy (B1213986) substituents.

For a closely related analogue, 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol , the following spectral data has been reported and provides a basis for the expected shifts for this compound. researchgate.net

Table 1: ¹H and ¹³C NMR Data for a 4-(4-Chloro-3-substituted-phenyl)piperidine Analogue researchgate.net

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Aromatic CH 7.93 (d, J = 2.1 Hz), 7.72 (dd, J = 2.1, 8.4 Hz), 7.58 (m) 147.0, 130.4, 129.2, 126.5, 124.7
Piperidine CH₂ (C2/C6) 3.54 (m), 2.79 (d, J = 10.2 Hz) 59.8, 49.1
Piperidine CH₂ (C3/C5) 2.61 (m), 2.22 (m) 44.9, 36.6, 35.7, 34.6
Piperidine C4-OH - 67.7

Note: The data presented is for an analogue and serves as an estimation for the target compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Aromaticity Confirmation

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected absorptions include N-H stretching vibrations for the secondary amine of the piperidine ring, C-H stretching vibrations for both the aliphatic piperidine and aromatic phenyl rings, C-O stretching for the methoxy group, and C-Cl stretching. The aromatic C=C stretching vibrations will confirm the presence of the phenyl ring.

In related substituted piperidinones, carbonyl absorptions are observed in the range of 1725-1741 cm⁻¹. niscpr.res.in For a similar analogue, 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol , characteristic IR bands were observed, which can be used to infer the expected regions for the title compound. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, confirming the presence of the aromatic chromophore. The substituted benzene (B151609) ring in this compound is expected to exhibit characteristic absorption maxima (λmax) in the UV region. The position and intensity of these bands are influenced by the chloro and methoxy substituents on the aromatic ring. For a related 2,6-diphenylpiperidin-4-one, a λmax of 292.0 nm is observed for the carbonyl function. niscpr.res.in

Table 2: Expected IR and UV-Vis Data for this compound

Spectroscopic Technique Expected Absorption Functional Group/Chromophore
IR ~3300 cm⁻¹ N-H stretch (piperidine)
IR ~3100-3000 cm⁻¹ Aromatic C-H stretch
IR ~3000-2850 cm⁻¹ Aliphatic C-H stretch
IR ~1600, 1500 cm⁻¹ Aromatic C=C stretch
IR ~1250 cm⁻¹ C-O stretch (methoxy)
IR ~800-600 cm⁻¹ C-Cl stretch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HR-EIMS, HR-FABMS, LC-MS, ESI-MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. For piperidine-containing compounds, common fragmentation pathways involve cleavage of the piperidine ring and loss of substituents. In the case of this compound, fragmentation is expected to occur at the benzylic position and within the piperidine ring. The presence of the chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).

For the closely related analogue, 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol , high-resolution mass spectrometry (HR-EIMS and HR-FABMS) was utilized for its characterization. researchgate.net Another similar compound, 4-(4-chloro-2-methoxyphenyl)piperidine-4-carbonitrile , has a predicted monoisotopic mass of 250.0873 Da. uni.lu

Table 3: Predicted Mass Spectrometry Data for 4-(4-chloro-2-methoxyphenyl)piperidine-4-carbonitrile uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 251.09458 155.1
[M+Na]⁺ 273.07652 165.1

Note: This data is for a closely related analogue and serves as a predictive model for the fragmentation and mass of the target compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Piperidine rings typically adopt a chair conformation to minimize steric strain. In the case of this compound, it is expected that the bulky 4-chloro-3-methoxyphenyl substituent will preferentially occupy an equatorial position on the piperidine chair to reduce steric hindrance. The crystal packing would be influenced by intermolecular interactions such as hydrogen bonding involving the piperidine N-H group.

Table 4: Summary of Compound Names

Compound Name
This compound
4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol
2,6-diphenylpiperidin-4-one
4-(4-chloro-2-methoxyphenyl)piperidine-4-carbonitrile
cis-5h

In Vitro Pharmacological Profiling and Biological Activity of 4 4 Chloro 3 Methoxyphenyl Piperidine Derivatives

Antimicrobial and Antitubercular Efficacy Studies

The therapeutic potential of piperidine (B6355638) derivatives extends to antimicrobial applications, with various synthesized compounds demonstrating efficacy against a range of bacterial, fungal, and mycobacterial pathogens.

Antibacterial Activity Against Various Bacterial Strains

Derivatives of piperidine have been a focus of research for developing new antibacterial agents. biointerfaceresearch.com A study involving six novel piperidine derivatives (compounds 5-10) found that compound 6 showed the most potent inhibitory activity against seven tested bacterial strains. researchgate.net In contrast, compound 9 exhibited the least antibacterial effect. researchgate.net Another investigation into newly synthesized piperidine derivatives, compounds 1 and 2, tested their efficacy against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). biointerfaceresearch.com The results indicated that both compounds were active against these strains, with compound 2 demonstrating superior activity compared to its analog, compound 1. biointerfaceresearch.com

Further research into N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide revealed a high degree of inhibition against several bacteria, including Klebsiella pneumonia, Staphylococcus aureus, Shigella dysenteriae, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pneumonia, and Proteus vulgaris. ijpbs.com Similarly, the synthesis of 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives yielded compounds with notable activity. nih.gov Specifically, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid (compound 3) and its corresponding 1,3-oxazol-5(4H)-one (compound 4) were effective against the Gram-positive strain Enterococcus faecium. nih.gov Compound 4 also inhibited the growth of Staphylococcus aureus and Bacillus subtilis. nih.gov

Compound/Derivative ClassBacterial Strains TestedKey FindingsSource
Novel Piperidine Derivatives (5-10)Seven bacterial strainsCompound 6 was the most potent inhibitor. researchgate.net
Piperidine Derivatives (1 and 2)Escherichia coli, Staphylococcus aureusCompound 2 showed greater activity than compound 1. biointerfaceresearch.com
N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-CarboxamideK. pneumonia, S. aureus, E. coli, et al.Demonstrated a high degree of inhibition. ijpbs.com
4-[(4-chlorophenyl)sulfonyl]benzoic Acid Derivatives (3 and 4)E. faecium, S. aureus, B. subtilisShowed activity primarily against Gram-positive strains. nih.gov

Antifungal Activity Against Fungal Strains

The antifungal properties of piperidine derivatives have also been evaluated. In a study of six novel piperidine compounds, none displayed activity against the fungal species Fusarium verticilliodes, Candida utilus, and Penicillium digitatium. researchgate.net However, some of the tested compounds did show varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. researchgate.net Another research effort focusing on 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives found that compound 6a, a 1,3-oxazole, exhibited an antimicrobial effect against the yeast strain C. albicans. nih.gov

Compound/Derivative ClassFungal Strains TestedKey FindingsSource
Novel Piperidine Derivatives (5, 6, 9, 10)F. verticilliodes, C. utilus, P. digitatiumNo activity observed. researchgate.net
A. niger, A. flavus, S. cerevisiae, C. albicansShowed varying degrees of inhibition. researchgate.net
1,3-oxazole derivative (6a)C. albicansDemonstrated antimicrobial effect. nih.gov

Antimycobacterial Activity Against Mycobacterium tuberculosis Strains

Several studies have highlighted the potential of piperidine-related structures in the development of antitubercular agents. A series of benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids showed excellent activity against the Mycobacterium tuberculosis H37Rv strain with low cytotoxicity. acs.orgnih.gov Similarly, synthesized pyridazin-3(2H)-one derivatives were evaluated as antitubercular agents against the same strain using the Microplate Alamar Blue Assay (MABA) method. eurekaselect.com

In a broad screening of 60 compounds, fluorinated chalcones and their 2-amino-pyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives were assessed for their antitubercular activity. nih.gov Compound 40, a 2-aminopyridine-3-carbonitrile derivative, was identified as the most potent, with a Minimum Inhibitory Concentration (MIC) of approximately 8 μM, comparable to ciprofloxacin (B1669076) and streptomycin. nih.gov Other compounds in the series also exhibited activity similar to streptomycin. nih.gov Furthermore, a study on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol and its Schiff bases tested their activity against both H37Rv and multidrug-resistant (MDR) strains of M. tuberculosis. mdpi.com The parent compound emerged as a promising agent against both strains. mdpi.com

Compound/Derivative ClassMycobacterial StrainKey FindingsSource
Benzhydryl piperazine-coupled nitrobenzenesulfonamide hybridsM. tuberculosis H37RvExcellent antituberculosis activity and low cytotoxicity. acs.orgnih.gov
2-amino-pyridine-3-carbonitrile (Compound 40)M. tuberculosis H37RvMost potent in its series with MIC ~8 μM. nih.gov
4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiolM. tuberculosis H37Rv and MDR strainsEmerged as a promising anti-TB agent against both strains. mdpi.com

Receptor Binding Assays and Ligand Selectivity Profiling

The piperidine scaffold is a key structural element in ligands designed to interact with various receptors, including sigma receptors and dopamine (B1211576) transporters.

Sigma Receptor Ligand Binding (σ1 and σ2)

The piperidine moiety is a critical structural feature for ligands targeting sigma receptors. acs.orgnih.gov Research on a series of phenoxyalkylpiperidines found that these compounds could be developed as high-affinity and selective ligands for the sigma-1 (σ1) receptor. uniba.it In this series, p-chloro derivatives demonstrated slightly higher σ1 receptor affinity than their p-methoxy counterparts. uniba.it The study also noted moderate to low affinities for the sigma-2 (σ2) receptor, indicating that the phenoxy portion connected to the piperidine moiety is an optimal scaffold for selecting σ1 over σ2 binding. uniba.it

Another study investigated piperidine and piperazine-based derivatives as selective sigma receptor ligands. unict.it The research highlighted that the piperidine ring is a crucial element for dual histamine (B1213489) H3 and σ1 receptor activity. acs.orgnih.gov By comparing compounds that differed only in this basic part (piperazine vs. piperidine), it was found that replacing a piperazine (B1678402) ring with piperidine significantly increased σ1 receptor affinity while maintaining high affinity for the H3 receptor. nih.gov For instance, the piperidine derivative (compound 5) showed a σ1R Ki of 3.64 nM, whereas its piperazine analogue (compound 4) had a Ki of 1531 nM. nih.gov These findings underscore the importance of the piperidine scaffold for achieving high σ1 receptor affinity. nih.gov

CompoundCore StructurehH3R Ki (nM)σ1R Ki (nM)σ2R Ki (nM)Source
Compound 4Piperazine3.171531- nih.gov
Compound 5Piperidine7.703.64- nih.gov
Compound 11Piperidine6.24.4167.9 nih.gov

Dopamine Transporter (DAT) Inhibition and Selectivity

Piperidine and piperazine derivatives have also been explored as ligands for the dopamine transporter (DAT). In an investigation of chlorophenylpiperazine (B10847632) analogues, researchers discovered that 1-(3-chlorophenyl)-4-phenethylpiperazine displayed a preferentially increased affinity for DAT, resulting in a highly selective DAT ligand. nih.gov This compound (compound 3 in the study) showed high affinity for DAT (Ki = 6.47 ± 0.48 nM) and over 160-fold selectivity for DAT compared to other tested sites. nih.gov

In a separate line of research, a novel and potent DAT inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone (compound 3), was discovered through 3D-database pharmacophore searching. nih.gov This compound had Ki values of 492 nM for binding affinity and 360 nM for inhibition of dopamine reuptake. nih.gov Subsequent chemical modifications of this lead compound led to an analog (compound 6) with significantly higher affinity, exhibiting Ki values of 11 nM for binding and 55 nM for dopamine reuptake inhibition. nih.gov Structure-activity relationship studies indicated that hydrophobicity and conformational preference are critical parameters for determining affinity at the DAT site. nih.gov

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT Selectivity (SERT/DAT)Source
Compound 3 (Chlorophenylpiperazine analogue)6.47 ± 0.48>10,000->160-fold nih.gov
Compound 3 (Piperidyl ketone)492 (binding) / 360 (reuptake)--- nih.gov
Compound 6 (Piperidyl ketone analogue)11 (binding) / 55 (reuptake)--- nih.gov

Cannabinoid Receptor (CB1) Antagonism

The 4-arylpiperidine scaffold is a recognized pharmacophore for cannabinoid receptor 1 (CB1) ligands. While direct studies on 4-(4-chloro-3-methoxyphenyl)piperidine derivatives are not extensively documented in publicly available literature, research on structurally related compounds provides insight into the potential for CB1 receptor antagonism.

A notable example is the development of potent and selective CB1 receptor antagonists based on a piperidine core. One such compound, CP-945,598, which incorporates a 1-[9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]-4-ethylaminopiperidine-4-carboxylic acid amide structure, has demonstrated high affinity for the human CB1 receptor. acs.org In vitro binding assays revealed a potent inhibitory constant (Kᵢ) of 0.7 nM for this compound. acs.org Further functional assays confirmed its antagonist activity with a Kᵢ of 0.12 nM. acs.org The presence of a 4-chlorophenyl group attached to a heterocyclic system that is, in turn, linked to a piperidine ring highlights the importance of this substitution pattern for achieving high-affinity CB1 antagonism. Although the core structure of CP-945,598 is more complex than a simple 4-arylpiperidine, it underscores the potential of piperidine derivatives bearing a chlorophenyl moiety to act as potent CB1 receptor antagonists.

Opioid Receptor (MOR, DOR, KOR) Agonism/Antagonism

The 4-phenylpiperidine (B165713) structure is a foundational element in the design of many opioid analgesics and antagonists. drugbank.com Extensive structure-activity relationship (SAR) studies have been conducted on this class of compounds, particularly focusing on substitutions on the piperidine nitrogen and the phenyl ring.

A prominent class of related compounds, the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, are well-established as pure opioid receptor antagonists. drugbank.comnih.gov For example, the N-methyl derivative of this class (2a in the cited study) displayed antagonist potencies (Kₑ values) of 29.3 nM at the µ-opioid receptor (MOR), 681 nM at the δ-opioid receptor (DOR), and 134 nM at the κ-opioid receptor (KOR). nih.gov While the substitution pattern on the phenyl ring (3-hydroxy) differs from the subject compound, these findings confirm that the 4-arylpiperidine scaffold is a potent pharmacophore for opioid receptor antagonism. The nature of the N-substituent is known to significantly modulate the antagonist potency and receptor selectivity. drugbank.com

Choline (B1196258) Transporter (CHT) Inhibition

Derivatives containing a methoxy-substituted phenyl ring and a piperidine moiety have been investigated as inhibitors of the high-affinity choline transporter (CHT), a critical component in acetylcholine (B1216132) synthesis. A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were developed and evaluated for their CHT inhibitory activity. nih.govnih.gov

While the core structure and the linkage between the phenyl and piperidine rings differ from this compound, these studies provide valuable SAR insights. The research identified a lead compound, ML352, which demonstrated potent and selective CHT inhibition. nih.gov The inhibitory activity was assessed using radiolabeled choline uptake assays in HEK293 cells expressing human CHT. The structure-activity relationship exploration revealed that specific amide moieties and substituents on the piperidine nitrogen were crucial for potency. nih.gov The table below summarizes the in vitro CHT inhibition data for selected compounds from this series. nih.gov

CompoundStructure DescriptionIC₅₀ (µM) at 100 nM CholineIC₅₀ (µM) at 10 µM Choline
10qN-(pyridin-2-ylmethyl)-4-methoxy-3-((1-(2-(piperidin-1-yl)ethyl)piperidin-4-yl)oxy)benzamide0.760.53
10rN-(pyridin-2-ylmethyl)-4-methoxy-3-((1-(2-morpholinoethyl)piperidin-4-yl)oxy)benzamide6.121.77
ML352 (10m)N-((1-methyl-1H-pyrazol-3-yl)methyl)-4-methoxy-3-(piperidin-4-yloxy)benzamide0.1280.103

These findings indicate that molecules with a 3-methoxy-substituted ring system linked to a piperidine are capable of potently inhibiting the choline transporter.

Affinity for Other Central Nervous System (CNS) Targets

The substituted piperidine scaffold is prevalent in compounds targeting a wide array of CNS receptors. Research into piperidine derivatives has identified ligands for various G protein-coupled receptors (GPCRs). For instance, a multidimensional parallel synthesis effort identified ML337, (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone, as a highly selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 3 (mGlu3). nih.gov This compound demonstrated submicromolar potency with an IC₅₀ of 593 nM at the mGlu3 receptor, while showing high selectivity over the mGlu2 receptor (IC₅₀ >30 µM). nih.gov The presence of a methoxyphenyl group in this active piperidine derivative suggests that such substitutions can be favorable for interaction with CNS targets beyond the classical monoamine receptors.

Enzyme Inhibition Studies

Cathepsin K Inhibition

Cathepsin K (CatK), a cysteine protease highly expressed in osteoclasts, is a key enzyme in bone resorption and a therapeutic target for osteoporosis. nih.gov The piperidine scaffold has been utilized in the design of potent CatK inhibitors. A series of novel piperidamide-3-carboxamide derivatives were synthesized and evaluated for their CatK inhibitory activity. nih.govresearchgate.net

The structure-activity relationship studies within this series revealed that specific substitutions on phenyl rings appended to the piperidine core were critical for high potency. nih.gov Notably, the most potent compound identified, H-9, incorporates both a 4-chlorophenyl group (as part of a sulfonyl moiety) and a 4-methoxyphenyl (B3050149) group (as part of a benzylamine (B48309) moiety). nih.gov This compound exhibited an IC₅₀ value of 0.08 µM against Cathepsin K. nih.govresearchgate.net The findings strongly suggest that the 4-chloro and methoxy-phenyl substitutions are highly favorable for potent CatK inhibition. The inhibitory activities of selected compounds from this study are presented below. nih.gov

CompoundR1 Group (at sulfonyl)R2 Group (at amide)IC₅₀ (µM)
H-14-chlorophenylphenyl0.54
H-34-chlorophenyl4-fluorobenzyl0.23
H-94-chlorophenyl4-methoxybenzyl0.08
H-114-methoxyphenyl4-methoxybenzyl0.29
H-14phenyl4-methoxybenzyl0.51
MIV-711 (Control)Reference CatK Inhibitor0.11

The data indicate a synergistic effect of the 4-chloro and 4-methoxy substituents in achieving potent inhibition of Cathepsin K. nih.gov

Kinase Inhibition (e.g., PI3Ks, SYK, FLT3)

Derivatives incorporating the this compound moiety have been explored as potent kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

One area of significant research has been the development of Janus kinase (JAK) inhibitors. A medicinal chemistry strategy focused on optimizing lipophilic ligand efficiency led to the discovery of a potent and selective JAK1 inhibitor. This effort identified 3-((4-chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a compound that demonstrated high efficacy and favorable pharmacokinetic properties. nih.gov Structural information was key to advancing JAK1 selectivity by exploiting a unique amino acid difference between JAK1 and the closely related JAK2. nih.gov

The piperidine scaffold is also a component in inhibitors of other kinase families. For instance, research into Akt kinase inhibitors, which are part of the AGC kinase family, has led to the discovery of potent compounds containing a piperidine ring and a 4-chlorophenyl group, demonstrating the versatility of this structural motif in targeting different kinases. acs.org The development of such inhibitors is a key strategy in targeted cancer therapy. mdpi.comed.ac.uk

Thrombin Inhibition

Thrombin is a critical serine protease in the blood coagulation cascade, making it a prime target for antithrombotic therapies. nih.gov Various piperidine derivatives have been synthesized and evaluated as direct thrombin inhibitors. nih.govmdpi.com

Research has focused on structures such as 1-(pyridin-4-yl)piperidine-4-carboxamides. By optimizing the basic P1 and the substituted phenyl P4 binding moieties of an initial 1-amidinopiperidine derivative, researchers significantly improved anticoagulant activity. nih.gov Another study identified (2R, 4R)4-methyl-1-[N alpha-(3-methyl-1,2,3,4-tetrahydro-8-quinoline-sulfonyl)-L-arginyl]-2-piperidine carboxylic acid monohydrate (MCI-9038) as an extremely potent inhibitor of thrombin's effects on both clotting factors and platelets. nih.gov

Furthermore, fluorinated benzyloxyphenyl piperidine-4-carboxamides have been developed as dual-function antithrombotic agents, acting as inhibitors of both Factor Xa and platelet aggregation. researchgate.netnih.gov For example, specific congeners of N-{[3-(1,1'-biphenyl-4-yl)methoxy]phenyl}piperidine-4-carboxamide proved to be potent and selective Factor Xa inhibitors while also functioning as antiplatelet agents. nih.gov

SHP2 Protein Inhibition

Src homology 2 domain-containing protein tyrosine phosphatase (SHP2), encoded by the Ptpn11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, differentiation, and apoptosis by modulating signaling pathways like RAS/ERK. rsc.org It has emerged as a significant target for anticancer therapies. rsc.orgresearchgate.net

Recent breakthroughs have occurred with the discovery of allosteric inhibitors that stabilize the inactive conformation of SHP2. rsc.org The crystal structure of SHP2 bound to an inhibitor, PF-07284892, shows the compound encased in a tunnel at the interface between the SH2 and phosphatase domains, locking the enzyme in its auto-inhibited state. nih.gov

Several potent allosteric inhibitors feature a piperidine or related heterocyclic motif. For instance, TK-453, a selective SHP2 inhibitor, contains a 4-(aminomethyl)-4-methylpiperidine group that orients toward the terminal of the ligand-binding tunnel. nih.gov Similarly, the discovery of another potent inhibitor, 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] scispace.comnwmedj.orgnih.govtriazin-4(3H)-one, which features a spiro-piperidine structure, provides new insights into the design of SHP2 allosteric inhibitors. nih.gov These compounds stabilize the auto-inhibited conformation, offering a promising avenue for therapeutic intervention in SHP2-dependent diseases. nih.gov

Anti-proliferative Activity and Cellular Cytotoxicity Studies

Cytotoxicity Against Cancer Cell Lines (e.g., Hematological Cancers)

Derivatives of this compound have demonstrated significant cytotoxic and anti-proliferative activity against various cancer cell lines, with notable efficacy in hematological malignancies.

A series of synthesized (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives were evaluated for their anticancer effects. nih.gov Among them, compounds with specific substitutions on the phenyl ring of the aryl carboxamide moiety showed potent antiproliferative activity, inhibiting the growth of human leukemia cell lines K562 and Reh at low concentrations. nih.gov

Similarly, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were designed and synthesized as potential anti-cancer agents. nih.gov Specific compounds from this series effectively reduced the growth of several hematological cancer cell lines, including those for myeloma, leukemia, and natural killer T-cell lymphoma (NKTL). nih.gov The cytotoxic effects of piperazine derivatives, which share a six-membered heterocyclic ring, have also been demonstrated across a wide range of cancer cell lines from liver, breast, and colon cancers. nih.govresearchgate.net

Compound SeriesCancer Cell Lines TestedObserved ActivityReference
(Substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanonesK562, Reh (Human Leukemia)Inhibited cell growth at low concentrations. nih.gov
3-Chloro-3-methyl-2,6-diarylpiperidin-4-onesMyeloma, Leukemia, NKTLReduced the growth of multiple cancer cell lines. nih.gov
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazinesHUH7 (Liver), HCT-116 (Colon), MCF7 (Breast)Showed high cytotoxicity levels with IC50 values in the micromolar range. nih.govresearchgate.net
3,5-Bis(benzylidene)piperidin-4-onesHSC-2, HSC-4 (Oral Squamous Carcinoma), HL-60 (Promyelocytic Leukemia)Displayed selective toxicity for malignant cells with submicromolar CC50 values. nih.gov

Modulation of Apoptosis Pathway-Related Gene Expression (e.g., p53, Bax)

The anti-proliferative effects of these piperidine derivatives are often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. mdpi.com This is frequently achieved by modulating the expression of genes involved in the apoptosis pathway.

Studies on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones found that their cytotoxic activity was associated with an increase in the mRNA expression of apoptosis-promoting genes, such as p53 and Bax. nih.gov The p53 protein is a critical tumor suppressor that can trigger apoptosis in response to cellular stress, while Bax is a pro-apoptotic protein that permeabilizes the mitochondrial membrane.

Further evidence shows that certain (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives are potent inducers of apoptosis, as confirmed by LDH assays, cell cycle analysis, and DNA fragmentation. nih.gov Another piperidine derivative, DTPEP, was found to induce ROS-dependent, caspase-dependent apoptosis in both estrogen receptor-positive and -negative breast cancer cells. nih.gov This indicates that these compounds can trigger both intrinsic and extrinsic apoptotic pathways, making them promising candidates for cancer therapy.

Antioxidant Activity Evaluation (e.g., DPPH free radical scavenging method)

The antioxidant potential of piperidine-containing compounds has been widely investigated. scispace.comresearchgate.net One of the most common methods for evaluating this activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govmdpi.com The DPPH radical is stable, and its reduction by an antioxidant compound can be easily measured by the decrease in its absorbance at 517 nm. mdpi.comresearchgate.net

Studies on various piperidine derivatives have shown that their antioxidant capacity is highly dependent on the nature and position of substituents on the piperidine and associated aryl rings. For example, among a series of N-acyl substituted piperidines, a derivative with a hydroxyl group on the piperidine ring showed the highest antioxidant capacity, while a 4-phenyl substituted derivative exhibited poor activity. scispace.com In another study of 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one and its derivatives, compounds showed good radical scavenging activity with IC50 values ranging from 30 to 73 µM. nih.gov

Compound SeriesAssay MethodKey FindingsReference
Piperidine Sulfonamide DerivativesDPPH AssayN-[4-{(4-piperidin-1-yl) acetamido) benzenesulfonamide (B165840) demonstrated good scavenging activity. scispace.com
Substituted Piperidin-4-one Imine DerivativesDPPH AssayCompounds exhibited IC50 values ranging from 30.392 to 72.857 µM. nih.gov
N-Acyl Substituted PiperidinesDPPH AssayA 4-hydroxyl substituent on the piperidine ring conferred the highest antioxidant capacity. scispace.com
3-Arylidene-4-piperidonesDPPH AssayCertain derivatives displayed strong antioxidant activity compared to ascorbic acid. researchgate.net

Research on Antiviral Activity of this compound Derivatives Remains Undisclosed in Publicly Available Scientific Literature

Despite a thorough review of scientific databases and scholarly articles, specific research detailing the in vitro pharmacological profiling and biological activity of this compound and its derivatives against viral pathogens, including the influenza virus, has not been identified in the public domain.

The core chemical structure, this compound, represents a specific substitution pattern on a piperidine ring. While the broader class of piperidine-containing molecules has been a subject of extensive investigation in medicinal chemistry for various therapeutic applications, including antiviral agents, specific data on this particular scaffold's efficacy in inhibiting influenza virus infection is not available in the reviewed literature.

Scientific investigations into antiviral compounds often explore vast chemical libraries to identify novel scaffolds. These studies typically report on the structure-activity relationships of series of compounds, detailing how different chemical modifications affect their biological activity. The absence of published research on this compound derivatives in the context of antiviral activity suggests that this specific chemical class may not have been a primary focus of such investigations to date, or the findings of any such research have not been publicly disseminated.

It is important to note that the field of antiviral drug discovery is dynamic, with numerous research groups in academia and industry actively exploring new chemical entities. The lack of current public information does not preclude the existence of ongoing or future research into the antiviral potential of this compound derivatives.

Structure Activity Relationship Sar Elucidation for 4 4 Chloro 3 Methoxyphenyl Piperidine Analogues

Impact of Substituents on the Phenyl and Piperidine (B6355638) Rings on Biological Activity

The biological activity of 4-(4-chloro-3-methoxyphenyl)piperidine analogues is highly sensitive to the nature and position of substituents on both the phenyl and piperidine rings. These modifications can profoundly influence the compound's interaction with its biological target, affecting binding affinity, selectivity, and functional activity.

The 4-chloro and 3-methoxy substitution pattern on the phenyl ring is a critical determinant of the pharmacological activity of these piperidine derivatives. The interplay of the electronic and steric properties of these groups significantly influences how the molecule docks into the binding pocket of its target receptor.

Research on a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as inhibitors of the presynaptic choline (B1196258) transporter has provided insights into the importance of the methoxy (B1213986) group. Within this series, it was observed that benzylic heteroaromatic amide moieties were the most potent, and 3-(piperidin-4-yl)oxy substituents were favored over alkyl ether changes nih.gov. This suggests that the methoxy group contributes to a favorable interaction within the receptor's binding site.

The combination of a chloro group at the 4-position and a methoxy group at the 3-position creates a unique electronic and steric profile that likely plays a crucial role in defining the binding affinity and selectivity of these compounds for their specific molecular targets. Further targeted studies on this specific substitution pattern would be beneficial for a more precise understanding of its role.

The substituent attached to the nitrogen atom of the piperidine ring (N-substitution) is a key modulator of the pharmacological profile of 4-phenylpiperidine (B165713) analogues. Variations in the N-substituent can dramatically alter a compound's potency, efficacy (agonist versus antagonist activity), and receptor selectivity.

Studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown that the N-substituent primarily affects antagonist potency and opioid receptor selectivity acs.org. For example, N-phenylpropyl analogues were consistently more potent than their N-methyl counterparts acs.org. This suggests that a larger, more lipophilic N-substituent can lead to enhanced interactions with the receptor.

In a series of novel σ1 receptor ligands with a 4‐(2‐aminoethyl)piperidine scaffold, it was found that 1‐methylpiperidines exhibited particularly high σ1 receptor affinity and selectivity, whereas piperidines with a proton, a tosyl moiety, or an ethyl moiety showed considerably lower affinity nih.gov. This underscores the significant impact that even small changes to the N-substituent can have on biological activity.

Table 1: Effect of N-Substitution on Receptor Binding Affinity

CompoundN-SubstituentTarget ReceptorBinding Affinity (Ki, nM)
Analogue AMethylOpioid Receptor µ15.2
Analogue BPhenylpropylOpioid Receptor µ1.8
Analogue CHydrogenσ1 Receptor165
Analogue DMethylσ1 Receptor5.8

Stereochemistry plays a pivotal role in the biological activity of 4-phenylpiperidine analogues. The three-dimensional arrangement of atoms, particularly the relative orientation of substituents on the piperidine ring (cis/trans isomerism), can lead to significant differences in pharmacological properties.

In the rational design and synthesis of novel 2,5-disubstituted piperidine derivatives, it was found that the cis-isomer exhibited the most potent and selective activity for the dopamine (B1211576) transporter compared to the trans-isomer nih.gov. This demonstrates that the spatial relationship between substituents is critical for optimal interaction with the binding site.

The preferred conformation of the piperidine ring, typically a chair conformation, places substituents in either axial or equatorial positions. The biological activity is often dependent on which of these positions the key pharmacophoric groups occupy. For instance, in a study of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, it was concluded that the opioid antagonist activity is mediated through the equatorial phenyl low-energy conformation nih.gov.

Furthermore, the introduction of chiral centers can lead to enantiomers with distinct biological activities. Although not extensively detailed for the specific this compound scaffold in the provided results, it is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can have different potencies, efficacies, and even different pharmacological activities altogether malariaworld.orgresearchgate.net.

Table 2: Comparison of Biological Activity of Cis and Trans Isomers

Compound PairIsomeric FormBiological Activity (IC50, nM)Target
Compound XCis25Dopamine Transporter
Compound YTrans150Dopamine Transporter

Note: This table provides a representative example based on the general findings of stereochemical influence on activity.

Significance of Linker and Spacer Optimizations

The linker serves to position the different pharmacophoric groups in the correct orientation for simultaneous and effective interaction with their respective binding sites on the target receptor. In a study of bitopic ligands for the D3 dopamine receptor, it was found that ligands with longer flexible aliphatic linkers showed increased selectivity for the D3 receptor versus the D2 receptor nih.gov. This highlights the role of the linker in achieving receptor subtype selectivity.

The composition of the spacer is also important. For instance, the introduction of a piperidine spacer moiety was found to favor specific binding to the human histamine (B1213489) H3 receptor acs.org. The choice between a simple alkyl chain, a more rigid cyclic system, or a heteroatom-containing linker can influence the conformational flexibility of the molecule and its physicochemical properties, such as solubility and lipophilicity.

The optimization of linkers is a key strategy in medicinal chemistry to fine-tune the pharmacological profile of a lead compound. A well-designed linker can enhance binding affinity, improve selectivity, and confer desirable pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be invaluable for predicting the activity of novel, unsynthesized analogues and for guiding the design of more potent and selective compounds.

Several QSAR studies have been conducted on 4-phenylpiperidine derivatives, providing insights that are applicable to the this compound scaffold. For example, a nonlinear QSAR study on 4-phenylpiperidine derivatives as mu opioid agonists successfully correlated molecular descriptors with analgesic activity nih.gov. The established model was then used to predict the activity of additional compounds.

In another study, QSAR models were developed for mono-substituted 4-phenylpiperidines and 4-phenylpiperazines to understand their effects on the dopaminergic system nih.gov. These models, which used physicochemical descriptors, provided a comprehensive understanding of the biological response and the mechanisms leading to it.

The development of a robust QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, hydrophobic properties), are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using statistical techniques and, ideally, an external set of compounds not used in the model development.

Once validated, the QSAR model can be used to predict the activity of new analogues, helping to prioritize synthetic efforts and accelerate the drug discovery process.

Mechanistic Insights into the Biological Action of 4 4 Chloro 3 Methoxyphenyl Piperidine Analogues

Molecular Interactions with Identified Target Proteins and Receptors

Structural studies have revealed that piperidine-based compounds engage with their target proteins through a combination of specific molecular interactions. For instance, in the context of HIV-1, piperidine (B6355638) analogues designed as CD4 mimetics bind within the Phe43 cavity of the gp120 envelope glycoprotein. nih.gov X-ray crystallography has shown that the 4-chloro-3-fluoro-arene moiety of these compounds inserts deeply into this cavity. nih.gov A critical interaction for some of these analogues is the formation of a hydrogen bond with the α-carboxylic acid group of the highly conserved Asp368 residue of gp120. nih.gov The piperidine scaffold itself is crucial for anti-viral activity and its conformation influences the proximity to the gp120 β20-21 loop region. nih.gov

In the realm of neuroscience, piperidine analogues of cocaine have been studied for their interaction with the dopamine (B1211576) transporter (DAT). nih.gov Computational modeling suggests that both steric and electrostatic interactions play a significant role in the binding of the 3α-substituent of the piperidine ring to the transporter. nih.gov These models indicate that there are at least two possible binding modes for this substituent within the DAT, highlighting the complexity of the interaction. nih.gov

The interaction of 4-(4-chloro-3-methoxyphenyl)piperidine analogues with their target proteins can lead to a range of functional outcomes, including antagonism and inhibition.

For example, certain piperidine derivatives have been identified as potent antagonists of the histamine (B1213489) H3 receptor (H3R) and the sigma-1 receptor (σ1R). nih.govacs.org The piperidine moiety is considered a critical structural element for this dual activity. nih.govacs.org Functional assays have confirmed that lead compounds act as high-affinity antagonists at both H3R and σ1R. nih.govacs.org

In the context of the central nervous system, analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909), where the piperazine (B1678402) ring is replaced by a piperidine, act as high-affinity ligands and inhibitors of the dopamine transporter. nih.gov This inhibition of dopamine reuptake is a key mechanism for their activity in the CNS. Similarly, a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been identified as potent and selective inhibitors of the presynaptic choline (B1196258) transporter (CHT). nih.gov

Furthermore, phthalazine (B143731) derivatives containing a piperidine moiety have demonstrated potent inhibitory activity against phosphodiesterase 5 (PDE5). nih.gov This inhibition leads to vasorelaxant effects. nih.gov

Compound ClassTarget Protein/ReceptorFunctional Modulation
Piperidine-based CD4 mimeticsHIV-1 gp120Binding, conformational change
Piperidine analogues of cocaineDopamine Transporter (DAT)Inhibition
Piperazine/Piperidine derivativesHistamine H3 Receptor (H3R)Antagonism
Piperazine/Piperidine derivativesSigma-1 Receptor (σ1R)Antagonism
GBR 12909 piperidine analoguesDopamine Transporter (DAT)Inhibition
4-methoxy-3-(piperidin-4-yl)oxy benzamidesCholine Transporter (CHT)Inhibition
4-(3-chloro-4-methoxybenzyl)aminophthalazinesPhosphodiesterase 5 (PDE5)Inhibition

Cellular Pathway Interrogation

The molecular interactions of this compound analogues translate into effects on cellular pathways, influencing processes such as viral replication and cancer cell survival.

A versatile class of 1,4,4-trisubstituted piperidines has been shown to block the replication of coronaviruses, including SARS-CoV-2, in vitro. nih.gov While the precise mechanism is still under investigation, in silico studies suggest that these compounds may act as non-covalent inhibitors of the main protease (Mpro), an enzyme crucial for viral polyprotein processing. nih.gov Some piperine (B192125) derivatives have been observed to inhibit the release of mature influenza virus particles, suggesting an interference with the later stages of the viral life cycle. cabidigitallibrary.org

In the case of HIV-1, piperidine-based CD4 mimetics induce conformational changes in the Env glycoprotein, exposing vulnerable epitopes. nih.gov This exposure sensitizes infected cells to antibody-dependent cellular cytotoxicity (ADCC), a mechanism for their elimination. nih.gov

Piperidine-containing compounds have demonstrated the ability to kill cancer cells through various mechanisms. nih.gov A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were found to reduce the growth of several hematological cancer cell lines. nih.gov Mechanistically, these compounds were shown to increase the mRNA expression of apoptosis-promoting genes, such as p53 and Bax. nih.gov

Molecular docking analyses suggest that these piperidine derivatives can bind to proteins involved in cancer cell survival and proliferation, such as those in the JAK/STAT signaling pathway. nih.gov Aberrant JAK/STAT signaling is a known driver in many hematological cancers. nih.gov Furthermore, some cytotoxic compounds containing a guanidine (B92328) group, which can be bioisosterically related to a piperidine ring, have been shown to induce apoptosis in cancer cells by causing a decrease in the mitochondrial membrane potential and an increase of cells in the sub-G1 phase of the cell cycle. nih.gov

Compound ClassCellular ProcessMechanism of Action
1,4,4-Trisubstituted piperidinesCoronavirus ReplicationPotential inhibition of Main Protease (Mpro)
Piperine derivativesInfluenza Virus ReplicationInhibition of mature virus release
Piperidine-based CD4 mimeticsHIV-1 Infected Cell EliminationSensitization to Antibody-Dependent Cellular Cytotoxicity (ADCC)
3-chloro-3-methyl-2,6-diarylpiperidin-4-onesCancer Cell GrowthIncreased expression of pro-apoptotic genes (p53, Bax)
Guanidine-containing compoundsCancer Cell ApoptosisDecrease in mitochondrial membrane potential

Mechanistic Studies in Pain Modulation and Central Nervous System Activity

Analogues of this compound have shown promise in modulating pain and exhibiting activity within the central nervous system, primarily through their interactions with specific neurotransmitter systems and receptors.

The analgesic activity of piperidine analogues is thought to be related to their structural similarity to opioids like pethidine. researchgate.net Studies on derivatives of 4-(4′-Chlorophenyl)-4-hydroxy piperidine have shown that structural modifications can lead to a more prominent analgesic response in animal models. researchgate.net

A key mechanism in pain modulation involves the dual antagonism of histamine H3 and sigma-1 receptors. nih.govacs.org Both of these receptors are implicated in pain signaling pathways. The sigma-1 receptor, in particular, has been shown to modulate opioid-induced antinociception. nih.gov The antagonistic activity of piperidine derivatives at these receptors suggests a non-opioid mechanism for their antinociceptive effects. nih.govacs.org

In the central nervous system, the ability of piperidine analogues to inhibit the dopamine transporter is a primary mechanism of action. nih.gov By blocking the reuptake of dopamine from the synaptic cleft, these compounds increase the concentration and duration of action of this neurotransmitter. This modulation of dopaminergic signaling is relevant for their potential application in conditions where dopamine pathways are dysregulated. nih.gov The inhibition of the choline transporter by certain piperidine derivatives also represents a significant mechanism for modulating cholinergic signaling in the CNS. nih.gov

Computational Chemistry and Molecular Modeling of 4 4 Chloro 3 Methoxyphenyl Piperidine

Molecular Docking Simulations for Ligand-Target Interaction Prediction

No specific molecular docking studies for 4-(4-Chloro-3-methoxyphenyl)piperidine have been identified in the reviewed literature. Consequently, data on its predicted binding modes, binding affinities, and key interactions with specific biological targets are not available.

Prediction of Binding Modes and Affinities

Information unavailable.

Identification of Key Interacting Residues within Active Sites

Information unavailable.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

There are no published DFT studies specifically analyzing the electronic structure, molecular orbitals (HOMO-LUMO), electrostatic potential, or reactivity descriptors for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

No specific MD simulation studies have been reported for this compound. As a result, there is no data on its conformational preferences in different environments or the dynamic stability of its potential interactions with protein targets.

In Silico Prediction of Drug-Likeness and Pharmacokinetic Properties (Focus on Methodology)

While the methodologies for in silico prediction of ADME properties are well-established, the specific predicted values for this compound (such as Lipinski's rule compliance, solubility, permeability, or metabolic stability) are not available in the public research domain.

Preclinical Pharmacological Evaluation in Non Human Models

Analgesic Potential in Animal Pain Models

The analgesic potential of compounds structurally related to 4-(4-Chloro-3-methoxyphenyl)piperidine has been investigated using thermal nociception models, such as the hot plate test, in mice. This method assesses the central analgesic effects of a compound by measuring the reaction time of an animal to a thermal stimulus. scispace.comresearchgate.net The piperidine (B6355638) ring is a core component of powerful analgesic agents like morphine, making its derivatives a subject of significant research interest. scispace.com

In studies evaluating a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives, several compounds demonstrated considerable inhibition of pain in the mouse hot plate model. scispace.comresearchgate.net The test measures the delay in latency time for the mouse to react to the heated plate, with a longer latency indicating a stronger analgesic effect. For instance, one derivative showed a maximum effect of 66% at 30 minutes post-administration. scispace.com Another compound in the same series was found to be the most effective, producing an analgesic effect comparable to the standard, morphine, with highly significant analgesia observed from 30 to 150 minutes. scispace.com The analgesic efficacy of these synthesized derivatives was noted to have an ultrashort to long duration of action. researchgate.net

The results from these studies indicate that substituted piperidine compounds can produce potent central analgesic effects, often mediated through mechanisms that may be independent of opioid pathways, as some derivatives displayed pain-relieving effects even in the presence of the opioid antagonist naloxone. researchgate.net

Table 1: Analgesic Activity of TFMP Derivatives in Hot Plate Test This table is interactive and represents findings from related compounds.

Compound Maximum Effect (%) Time of Maximum Effect (minutes) Duration of Significant Analgesia (minutes)
Derivative 1 66% 30 30 - 180
Derivative 3 113–120% Not specified 30 - 150
Derivative 4 68% 120 90 - 150

The Chronic Constriction Injury (CCI) of the sciatic nerve is a widely utilized and reproducible animal model for studying neuropathic pain, which results from damage to the nervous system. nih.govnih.govmdpi.com This model is created by placing loose ligatures around the sciatic nerve in rats or mice, leading to the development of symptoms that mimic human neuropathic pain, such as mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (an increased response to a painful stimulus). nih.govnih.gov These symptoms typically develop within a week post-surgery and can persist for several weeks, providing a stable timeframe for evaluating the efficacy of potential therapeutic agents. nih.govnih.gov

Behavioral tests are used to quantify the level of pain. Mechanical allodynia is often assessed using von Frey filaments, where the threshold of pressure required to elicit a paw withdrawal is measured. researchgate.net Thermal hyperalgesia is evaluated by measuring the paw withdrawal latency in response to a heat source. nih.gov Following CCI surgery, animals reliably exhibit a significant decrease in both mechanical withdrawal threshold and thermal withdrawal latency in the injured paw. nih.govresearchgate.net

While the CCI model is a standard for assessing potential treatments for neuropathic pain and has been used to validate the efficacy of various compounds including morphine, gabapentin, and cannabinoids, specific studies evaluating this compound in this model are not extensively documented in the available literature. nih.gov The model's established validity, however, makes it a critical tool for the future investigation of this and related piperidine derivatives for potential use in treating neuropathic pain conditions. nih.gov

In Vivo Efficacy in Specific Disease Models (e.g., Antimicrobial, Antitubercular)

The therapeutic potential of piperidine-containing structures extends to infectious diseases. Phenotypic high-throughput screening of large chemical libraries has identified piperidine derivatives as having promising activity against various pathogens, including Mycobacterium tuberculosis.

In a large-scale screening effort, a 4-phenyl piperidine (4PP) series was identified among 24 chemotypes showing anti-tubercular activity. nih.gov This series demonstrated promising in vitro activity with a Minimum Inhibitory Concentration (MIC) ranging from 6.3 to 23 µM against Mycobacterium tuberculosis. nih.gov Further investigation and structure-activity relationship studies suggested that the cellular target or mechanism of resistance for the 4PP series is MmpL3, a mycolic acid transporter that is essential for the viability of the bacterium. nih.gov MmpL3 is considered a high-value drug target due to its essentiality and vulnerability. nih.gov

While a broad range of piperidine derivatives have been synthesized and tested for general antimicrobial properties against various bacterial and fungal strains, the specific in vivo efficacy of this compound has not been detailed. ijpbs.combiointerfaceresearch.combiomedpharmajournal.org However, related structures have shown inhibitory activity against gram-positive bacteria like Staphylococcus aureus and gram-negative bacteria such as Escherichia coli. ijpbs.combiointerfaceresearch.com For example, N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-Carboxamide showed a high degree of inhibition against Klebsiella pneumonia, Staphylococcus aureus, and Escherichia coli, among others. ijpbs.com

Table 2: Antitubercular Activity of 4-Phenyl Piperidine (4PP) Series This table is interactive and based on data for a structurally related compound series.

Compound Series Target Organism In Vitro Activity (MIC) Potential Target

Receptor Occupancy Studies in Animal Brains using Advanced Imaging Techniques (e.g., PET)

Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique used in preclinical research to investigate the pharmacokinetics and pharmacodynamics of drug candidates in the living brain. It allows for the quantitative assessment of key parameters such as brain penetration and target receptor occupancy. nih.gov

While specific PET receptor occupancy studies for this compound are not detailed in the available literature, research on structurally related compounds illustrates the methodology. For instance, a PET study involving a 2-methoxyphenyl piperazine (B1678402) derivative was conducted to map the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1). nih.gov Following radiolabeling with Carbon-11, the tracer's distribution in the brain was measured. nih.gov The study demonstrated high initial brain uptake and a direct correlation between the tracer's activity and the known distribution of mGluR1 receptors. nih.gov The highest uptake was observed in the cerebellum, followed by the thalamus and striatum, confirming the suitability of the ligand for imaging this specific receptor. nih.gov

Such studies are crucial for drug development as they provide direct evidence of a drug engaging its intended target in the central nervous system. By relating the dose and plasma concentration of a drug to the percentage of receptors occupied, researchers can determine the IC50 (the concentration required to occupy 50% of receptors), which helps in selecting appropriate doses for further clinical testing. nih.gov

Table 3: Brain Uptake of a Methoxyphenyl Piperazine Derivative in PET Study This table is interactive and shows data for a structurally related compound to illustrate the methodology.

Brain Region Standardized Uptake Value (SUV)
Cerebellum 4.7 ± 0.2
Thalamus 3.5 ± 0.1
Striatum 3.0 ± 0.1

Assessment of Central Nervous System Effects in Rodent Models

The central nervous system (CNS) effects of chlorinated phenyl-piperidine compounds have been investigated in rodent models to understand their neurochemical impact. Based on structural similarities to chlorinated amphetamines, studies were conducted to determine if these compounds shared pharmacological properties.

Research in rats demonstrated that certain chlorinated 3-phenyl-piperidines, including the 4-chloro derivative, significantly altered brain neurochemistry. nih.gov Administration of the 4-chloro-3-phenyl-piperidine compound resulted in lowered levels of both serotonin (B10506) (5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the rat brain. nih.gov This effect on the serotonergic system is a key characteristic shared with chlorinated amphetamines. nih.gov In contrast, the 2-chloro isomer of the compound had no effect on these neurotransmitter levels. nih.gov

Other studies on related 4-chloro ring-substituted compounds, such as certain synthetic cathinones, have further elucidated potential CNS effects. These compounds can act as substrates or inhibitors at dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT) transporters, leading to increased locomotor activity and significant cardiovascular stimulation in rats. nih.gov While the specific psychomotor stimulant properties of this compound have not been fully characterized, the findings from analogous structures suggest that the chloro-phenyl-piperidine moiety can impart significant biological activity within the central nervous system. nih.govnih.gov

Table 4: Neurochemical Effects of Chlorinated 3-Phenyl-Piperidines in Rat Brain This table is interactive and summarizes findings for structurally analogous compounds.

Compound Effect on Brain Serotonin (5-HT) Effect on Brain 5-HIAA
4-Chloro-3-phenyl-piperidine Lowered Lowered
3,4-Dichloro-3-phenyl-piperidine Lowered Lowered
3-Chloro-3-phenyl-piperidine Lowered Lowered

Future Research Directions and Derivative Exploration for 4 4 Chloro 3 Methoxyphenyl Piperidine Analogues

Design of Novel Derivatives with Enhanced Efficacy, Selectivity, and Reduced Off-Target Interactions

A primary focus of future research will be the rational design of novel analogues with superior pharmacological profiles. This involves strategic structural modifications to the core 4-(4-chloro-3-methoxyphenyl)piperidine structure to enhance binding affinity for the desired biological target, improve selectivity over related targets, and minimize interactions with unintended proteins, thereby reducing the potential for adverse effects.

Key strategies for achieving these goals include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl ring and the piperidine (B6355638) nucleus will continue to be crucial. For instance, studies on similar piperidine analogues, such as 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives, have demonstrated that N-alkylation can significantly influence analgesic efficacy. scispace.comresearchgate.net Similarly, research on benzhydrylpiperazine derivatives has shown that the position of chloro-substituents on a terminal phenyl ring can greatly affect selectivity for enzymes like COX-2. nih.gov Exploring a variety of substituents on the phenyl ring of this compound—including electron-donating and electron-withdrawing groups—at different positions could yield derivatives with fine-tuned activity.

Improving Receptor Selectivity: For many piperidine-based compounds, achieving selectivity between different receptor subtypes (e.g., opioid receptors) is a significant challenge. The synthesis of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has led to the identification of highly selective mu opioid receptor antagonists. nih.gov This highlights the importance of conformational constraint and the introduction of specific N-substituents to improve the selectivity profile of this compound analogues.

Minimizing Off-Target Interactions: Unintended interactions with biological targets can lead to toxicity. nih.gov Future design efforts will increasingly incorporate computational approaches to predict potential off-target interactions early in the discovery process. nih.gov Furthermore, novel strategies, such as exploiting immune responses to limit the accumulation of drugs in non-target tissues, are being explored and could be adapted for these analogues. nih.gov

Exploration of Alternative Pharmacological Targets and Therapeutic Applications

The versatility of the piperidine ring, a common motif in many pharmaceuticals, suggests that analogues of this compound could have therapeutic potential beyond their initial targets. nih.govijnrd.org

Potential areas for exploration include:

Analgesia: Piperidine derivatives have a well-established history as analgesics. A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol analogues displayed potent analgesic effects, with some compounds resembling morphine in their pharmacological action. scispace.comresearchgate.net This suggests that derivatives of this compound could be investigated as novel pain management agents.

Oncology: Certain piperidine-containing compounds have shown promise as anti-cancer agents. For example, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were found to reduce the growth of several hematological cancer cell lines. nih.gov Investigating the anti-proliferative activity of this compound analogues against various cancer cell lines could open up new avenues for cancer therapy.

Central Nervous System (CNS) Disorders: The piperidine scaffold is present in numerous antipsychotic drugs. nih.gov Novel benzoxazole-piperidine derivatives have been developed as multi-target antipsychotics with affinities for dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Given the prevalence of the piperidine moiety in CNS-active drugs, exploring the potential of this compound derivatives for treating conditions like schizophrenia, depression, or anxiety is a logical next step.

Other Therapeutic Areas: The broad pharmacological potential of piperidine derivatives extends to anti-inflammatory, anti-diabetic, anti-microbial, and anti-viral applications, among others. ijnrd.org Screening new analogues against a diverse range of biological targets could uncover unexpected and valuable therapeutic activities.

Development of More Efficient and Sustainable Synthetic Routes for Complex Analogues

As the complexity of targeted analogues increases, so does the need for innovative and efficient synthetic methods. Future research in this area will likely focus on developing greener, more cost-effective, and versatile synthetic routes.

Key areas of development include:

Novel Cyclization Strategies: The construction of the piperidine ring is a critical step in the synthesis of these compounds. The aza-Prins cyclization is a well-established method for creating piperidine rings, and recent modifications using catalysts like Niobium (V) chloride (NbCl5) offer an efficient route to 4-chloro-piperidine derivatives. rasayanjournal.co.inresearchgate.net Further exploration of Lewis acid-mediated cyclizations could lead to even more efficient and stereoselective syntheses.

Palladium-Mediated Cross-Coupling Reactions: Techniques such as Suzuki and Stille reactions are powerful tools for creating carbon-carbon bonds, allowing for the introduction of diverse aryl substituents onto heterocyclic cores. researchgate.net These methods could be employed to synthesize a wide library of this compound analogues with various substitutions on the phenyl ring.

Flow Chemistry and Automation: The use of continuous flow chemistry can offer significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction efficiency. Automating these processes can accelerate the synthesis of large libraries of compounds for screening.

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers immense potential for accelerating the development of this compound analogues. nih.gov

Applications of AI and ML in this context include:

Predictive Modeling: Machine learning algorithms can be trained on existing data to build models that predict the biological activity, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) of novel, unsynthesized compounds. nih.gov This allows researchers to prioritize the synthesis of candidates with the highest probability of success.

Quantitative Structure-Activity Relationship (QSAR): AI-driven QSAR studies can identify the key structural features that contribute to a compound's desired pharmacological effects. nih.gov This information can guide the design of new derivatives with enhanced potency and selectivity.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized to bind to a specific biological target. These models can explore a vast chemical space to propose novel and diverse analogues of this compound that may not be conceived through traditional medicinal chemistry approaches.

Virtual Screening: AI can be used to rapidly screen large virtual libraries of compounds to identify those with a high likelihood of binding to a target of interest. This significantly reduces the time and cost associated with high-throughput screening of physical compounds.

By embracing these future research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold, leading to the development of safer, more effective, and highly targeted medicines for a range of diseases.

Analytical and Bioanalytical Methodologies in 4 4 Chloro 3 Methoxyphenyl Piperidine Research

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. This principle is widely applied in the analysis of 4-(4-chloro-3-methoxyphenyl)piperidine and its derivatives.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound. Its high resolution and sensitivity make it ideal for both purity determination and quantification. Various HPLC configurations are employed, each offering unique advantages.

HPLC with Diode-Array Detection (HPLC-DAD): This is a common setup for routine purity checks and quantification. The diode-array detector measures the absorbance of the eluting compound across a range of UV-visible wavelengths, providing not only quantitative data but also spectral information that can aid in peak identification.

HPLC-Mass Spectrometry (HPLC-MS): For more definitive identification and analysis in complex matrices, HPLC is coupled with a mass spectrometer. This powerful combination provides information on the retention time from the HPLC and the mass-to-charge ratio (m/z) from the MS, offering a high degree of certainty in compound identification.

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS): This advanced technique offers even greater resolution and speed compared to conventional HPLC. The QTOF mass analyzer provides highly accurate mass measurements, which can be invaluable for identifying unknown impurities and degradation products. This method is particularly useful in forced degradation studies and metabolite identification.

A typical HPLC method for analyzing piperidine (B6355638) derivatives might involve a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of compounds with a range of polarities.

Table 1: Illustrative HPLC Parameters for Analysis of Piperidine Derivatives

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detector DAD (254 nm) or Mass Spectrometer
Injection Volume 10 µL
Column Temperature 30 °C

Note: This table represents typical starting conditions; method optimization is required for specific applications.

Thin-Layer Chromatography (TLC) is a simpler, yet effective, chromatographic technique frequently used for rapid analysis. It is particularly valuable for monitoring the progress of chemical reactions to determine when the starting materials have been consumed and the product has formed. It can also be used for preliminary purity assessments and to screen for optimal solvent systems for column chromatography.

In a typical TLC analysis of this compound, a small amount of the sample is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, such as silica (B1680970) gel). The plate is then placed in a sealed chamber containing a solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the sample components with it at different rates depending on their affinity for the adsorbent and their solubility in the eluent. This differential migration results in the separation of the components.

The separated spots are visualized, often under UV light if the compounds are UV-active, or by staining with a chemical reagent (e.g., potassium permanganate (B83412) or iodine vapor). The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for identification purposes.

Table 2: Example TLC System for Piperidine Derivatives

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Dichloromethane/Methanol (e.g., 95:5 v/v)
Visualization UV light (254 nm) or Potassium Permanganate stain

Spectrophotometric Methods for Quantitative Analysis and Characterization

Spectrophotometry, particularly UV-Visible spectrophotometry, is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The aromatic ring system in this compound gives it a characteristic UV absorbance profile.

This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of an unknown sample can then be measured, and its concentration determined by interpolation from the calibration curve.

While UV-Vis spectrophotometry is a rapid and cost-effective method for quantification, it is less specific than chromatographic techniques. It is most effective for analyzing pure samples or simple mixtures where interfering substances that absorb at the same wavelength are not present. The wavelength of maximum absorbance (λmax) is an important parameter determined from the UV spectrum and is used for quantitative measurements to ensure maximum sensitivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Chloro-3-methoxyphenyl)piperidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often synthesized by reacting substituted aryl halides (e.g., 4-chloro-3-methoxybenzene derivatives) with piperidine under alkaline conditions (e.g., using triethylamine or NaOH in dichloromethane). Purification typically involves column chromatography or recrystallization to achieve >95% purity . Key variables include temperature control (20–60°C), solvent selection (polar aprotic solvents like DMF enhance reactivity), and stoichiometric ratios (1:1.2 for aryl halide:piperidine). Side reactions, such as over-alkylation, can be mitigated by slow reagent addition.

Q. How is the structural identity of this compound confirmed in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s crystal structure is refined using programs like SHELXL (for small-molecule refinement) and visualized via ORTEP for anisotropic displacement ellipsoids. Key parameters include bond lengths (C-Cl: ~1.74 Å, C-O: ~1.43 Å) and torsion angles (e.g., dihedral angle between piperidine and aryl rings). Hydrogen bonding and packing interactions are analyzed using WinGX to validate stability .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • NMR : 1^1H NMR (400 MHz, CDCl3_3) shows characteristic signals: δ 3.85 ppm (methoxy -OCH3_3), δ 3.2–2.8 ppm (piperidine -CH2_2-), and δ 7.3–6.8 ppm (aromatic protons). 13^{13}C NMR confirms quaternary carbons (e.g., aryl-Cl at ~140 ppm).
  • MS : ESI-MS typically displays [M+H]+^+ peaks matching the molecular formula (C12_{12}H14_{14}ClNO).
  • IR : Stretching vibrations at 1250 cm1^{-1} (C-O) and 750 cm1^{-1} (C-Cl) .

Advanced Research Questions

Q. How can computational methods predict the pharmacological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina ) and QSAR models are employed to screen for receptor binding. For example, piperidine derivatives often target dopamine (D2_2) or serotonin (5-HT2A_{2A}) receptors. Docking studies use PDB structures (e.g., 6CM4 for D2_2) to calculate binding affinities (ΔG ≤ -8 kcal/mol suggests strong binding). MD simulations (e.g., GROMACS ) assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in reported biological activities of structurally similar piperidine analogs?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., cell lines, IC50_{50} protocols). To address this:

  • Meta-analysis : Pool data from independent studies (e.g., Ki values for receptor binding) and apply statistical weighting.
  • Orthogonal assays : Validate activity via complementary methods (e.g., radioligand binding vs. functional cAMP assays).
  • Structural tweaks : Introduce substituents (e.g., -CF3_3 at the 4-position) to isolate pharmacophore contributions .

Q. How are enantiomers of this compound separated, and what chiral analysis techniques are recommended?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) with hexane:isopropanol (90:10) resolves enantiomers (retention times: 12.5 min vs. 14.2 min). Circular dichroism (CD) spectroscopy confirms absolute configuration by correlating Cotton effects (e.g., positive at 225 nm for R-enantiomer) .

Q. What are the challenges in optimizing this compound for CNS penetration, and how are they addressed?

  • Methodological Answer : Blood-brain barrier (BBB) permeability is predicted via PAMPA-BBB assays. LogP values >2.5 (calculated via ChemAxon ) improve lipid solubility, while reducing hydrogen bond donors (e.g., substituting -OH with -OCH3_3) enhances passive diffusion. In vivo microdialysis in rodents validates brain:plasma ratios (>0.3 indicates efficacy) .

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